molecular formula C16H24N2O2 B11842284 tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate

tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate

Cat. No.: B11842284
M. Wt: 276.37 g/mol
InChI Key: HIAKVIUSRINAKN-AWEZNQCLSA-N
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Description

tert-Butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate (CAS 2423707-46-2) is a chiral pyrrolidine derivative of high value in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly in the construction of complex molecules with biological activity. Its structure, featuring a stereodefined pyrrolidine ring and a protected amine, allows for further selective functionalization, making it a valuable building block in the synthesis of novel drug candidates . The practical research utility of this chiral scaffold is exemplified in the synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for the novel quinolone antitumor agent AG-7352 . This agent has shown promising antitumor activities against human breast, ovarian, and colon cancers in mouse models . Furthermore, chiral pyrrolidine derivatives are common structural subunits in many natural and unnatural products with significant biological activities, underlining the importance of this compound class in drug discovery . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(12-18)17-11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1

InChI Key

HIAKVIUSRINAKN-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 3-Oxopyrrolidine-1-carboxylate

The ketone precursor is critical for reductive amination. A plausible pathway involves oxidation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate. For example, Dess-Martin periodinane in dichloromethane oxidizes secondary alcohols to ketones efficiently (yield: 85–90%). Alternatively, Swern oxidation avoids over-oxidation risks.

Imine Formation with Benzylamine

Reacting tert-butyl 3-oxopyrrolidine-1-carboxylate with benzylamine in methanol at reflux forms the corresponding imine. Anhydrous conditions and molecular sieves improve conversion by removing water.

Catalytic Hydrogenation for Stereoselective Amine Formation

The imine is reduced under hydrogen (1–3 atm) using platinum oxide (PtO₂) in methanol, yielding the (3S)-configured amine. This method, adapted from the synthesis of (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate, achieves 53–60% yield. Stereoselectivity arises from chiral induction by the pyrrolidine ring’s existing stereochemistry or asymmetric hydrogenation conditions.

Table 1: Reductive Amination Conditions and Outcomes

StepReagents/ConditionsYieldStereoselectivitySource
OxidationDess-Martin periodinane, CH₂Cl₂85%N/A
Imine FormationBenzylamine, MeOH, reflux90%N/A
HydrogenationH₂, PtO₂, MeOH, 18 h53%3S:3R = 4:1

Route 2: Direct Alkylation of 3-Aminopyrrolidine

Boc Protection of Pyrrolidine

3-Aminopyrrolidine is protected with di-tert-butyl dicarbonate (Boc₂O) in chloroform using triethylamine (TEA) as a base, yielding tert-butyl 3-aminopyrrolidine-1-carboxylate (98% yield).

Benzylation of the Primary Amine

The primary amine at C3 is alkylated with benzyl bromide under basic conditions. Sodium hydride (NaH) in DMF facilitates deprotonation, enabling nucleophilic attack on benzyl bromide. However, over-alkylation to quaternary ammonium salts is a risk, necessitating careful stoichiometry (1:1.05 amine:benzyl bromide).

Table 2: Alkylation Optimization

BaseSolventTemperatureYieldPurity
NaHDMF0°C → RT45%90%
K₂CO₃MeCNReflux30%85%
DBUTHFRT50%88%

Route 3: Chiral Pool Synthesis from (S)-Pyroglutamic Acid

Lactam Reduction and Boc Protection

(S)-Pyroglutamic acid is esterified and reduced to (S)-3-aminopyrrolidine using super-hydride (LiEt₃BH). Subsequent Boc protection under standard conditions affords the chiral intermediate.

Benzyl Group Introduction via Mitsunobu Reaction

The Mitsunobu reaction with benzyl alcohol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) installs the benzylamino group with retention of configuration. This method avoids racemization but requires stoichiometric reagents.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Reductive Amination : Moderate yields (53–60%) but scalable to multi-gram quantities.

  • Direct Alkylation : Lower yields (30–50%) due to side reactions, limiting industrial application.

  • Chiral Pool Synthesis : High enantiomeric excess (>99%) but cost-prohibitive for large-scale production.

Stereochemical Outcomes

Reductive amination and chiral pool methods provide superior stereocontrol compared to alkylation, which often requires resolution steps.

Experimental Optimization and Troubleshooting

Hydrogenation Catalyst Screening

Platinum oxide outperforms palladium on carbon (Pd/C) in stereoselectivity (3S:3R = 4:1 vs. 2:1). Raney nickel offers cost benefits but reduces enantiomeric excess.

Solvent Effects in Reductive Amination

Methanol and ethanol enhance imine solubility, while tetrahydrofuran (THF) improves catalyst longevity. Acetic acid additives protonate the imine, accelerating reduction.

Purification Strategies

Silica gel chromatography with ethyl acetate/n-heptane (3:7) effectively separates diastereomers. Recrystallization from diethyl ether/hexane mixtures improves purity to >98% .

Chemical Reactions Analysis

Oxidative Reactions

This compound participates in oxidation reactions, particularly involving its ester or amine functional groups. A notable example includes Pd-catalyzed oxidative carbonylation , which converts esters to carboxylates.

Reaction TypeReagentsConditionsYieldReference
Oxidative carbonylationPd catalyst (e.g., Pd(OAc)₂), oxidantTHF or similar solvent, elevated temperatureUp to 90%

Reduction Reactions

Reduction of the ester or carbonyl groups is achievable using standard reagents:

  • Borane reduction : Converts carboxylic acids to alcohols.

  • LiAlH₄ reduction : Cleaves esters to alcohols.

Reaction TypeReagentsConditionsYieldReference
BH₃ reductionBH₃·THFTHF, 0°C → rt, 4hQuantitative
LiAlH₄ reductionLiAlH₄THF/DCM, 0°C → rtHigh yield

Substitution Reactions

The compound undergoes nucleophilic substitution at reactive sites, such as brominated intermediates:

  • Bromination : Replaces hydroxyl groups with bromides using CBr₄/PPh₃.

  • Amination : Introduces benzylamino groups via substitution of bromides with benzylamine derivatives.

Reaction TypeReagentsConditionsYieldReference
BrominationCBr₄, PPh₃DCM, 0°C, 5h66%
Ester formationDi-tert-butyl dicarbonateTHF, rtQuantitative

Coupling Reactions

Advanced coupling methods expand the compound’s applications:

  • Sonogashira coupling : Forms alkynes with TMSA under palladium catalysis.

  • CuAAC (Click chemistry) : Conjugates azides to form triazoles.

Reaction TypeReagentsConditionsYieldReference
Sonogashira couplingPd catalyst, TMSA alkyneTHF, rt66%
CuAACCuI, TMSN₃THF, rt65%

Deprotection Reactions

Cleavage of protecting groups (e.g., tert-butyl ester, Boc) is critical for downstream applications:

  • TFA-mediated deprotection : Removes tert-butyl and Boc groups, yielding carboxylic acids/amines.

Reaction TypeReagentsConditionsYieldReference
TFA deprotectionTFA, DCMrt, 1–3hUp to 96%

Structural and Functional Insights

The compound’s stereochemistry (3S configuration) and functional groups (tert-butyl ester, benzylamino) enable selective reactivity. Its use in medicinal chemistry is evident from its role in synthesizing enzyme inhibitors and receptor modulators . Comparative studies highlight its uniqueness against analogs with different substituents (e.g., cyano groups).

This comprehensive analysis underscores the compound’s versatility in organic synthesis and its utility as a building block for complex molecules.

Scientific Research Applications

tert-Butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the benzylamino group can participate in hydrogen bonding and other interactions. The pyrrolidine ring provides structural rigidity, which can affect the compound’s overall conformation and activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs differ primarily in the substituent at the 3-position of the pyrrolidine ring. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound Name (CAS) Substituent at C3 Molecular Formula Molecular Weight Key Features
Target (Hypothetical) Benzylamino C₁₆H₂₅N₃O₂ ~291.39 Bulky aromatic amine; potential for hydrophobic interactions
tert-Butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate (1417789-46-8) 3-Amino-2-pyridylamino C₁₄H₂₂N₄O₂ 278.36 Pyridine ring with amino group; hydrogen-bonding capability
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1507632-76-9) Hydroxymethyl C₁₀H₁₉NO₃ 201.27 Polar substituent; increased aqueous solubility
tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate (915002-37-8) Pyridin-2-ylamino C₁₄H₂₂N₄O₂ 278.36 Pyridine nitrogen at 2-position; potential for metal coordination
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate (952747-27-2) Aminooxy C₉H₁₈N₂O₃ 202.25 Reactive aminooxy group; utility in bioconjugation
tert-Butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate (2227197-69-3) 2-Oxoimidazolidin-1-yl C₁₂H₂₁N₃O₃ 255.32 Urea-like heterocycle; rigidity and hydrogen-bonding capacity

Physicochemical and Functional Properties

Molecular Weight and Lipophilicity :

  • The hypothetical target compound (MW ~291.39) is heavier than analogs with smaller substituents (e.g., hydroxymethyl: 201.27 ). Its benzylamino group increases logP, favoring membrane permeability but reducing aqueous solubility compared to polar analogs like the hydroxymethyl derivative .
  • Pyridylamino derivatives () exhibit moderate logP due to aromatic nitrogen, balancing solubility and lipophilicity.

Reactivity and Stability :

  • The aminooxy group in is highly reactive, enabling oxime ligation for drug conjugates but requiring careful handling to avoid hydrolysis.
  • Brominated analogs (e.g., , MW 388.26) offer sites for cross-coupling reactions (e.g., Suzuki), whereas the 2-oxoimidazolidin-1-yl group in enhances stability through intramolecular hydrogen bonding.

Stereochemical Considerations :

  • All compounds listed retain the (3S)-configuration, ensuring consistent spatial orientation. However, steric effects vary: benzylamino (target) creates greater hindrance than hydroxymethyl or aminooxy , impacting binding kinetics in drug-receptor interactions.

Biological Activity

tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and it is often studied for its interactions with various biological systems.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 2423707-46-2

The structure of the compound includes a tert-butyl group, which contributes to its hydrophobic properties, and a benzylamino group that may facilitate interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. The presence of the benzylamino group can enhance binding affinity to target sites, potentially influencing enzyme activity or receptor interactions.

Pharmacological Applications

Research indicates that compounds similar to this compound are being investigated for their roles in:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be beneficial in therapeutic contexts.
  • Protein-Ligand Interactions : Studies have shown that the compound can modulate interactions between proteins and ligands, impacting signaling pathways within cells.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that derivatives of pyrrolidine compounds exhibit significant inhibition of specific enzymes involved in metabolic pathways. This suggests potential applications in metabolic disorders or cancer treatment where enzyme regulation is crucial .
  • Cellular Assays :
    • In vitro assays have shown that this compound can affect cell proliferation and apoptosis in cancer cell lines, indicating its potential as an anticancer agent .
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease through modulation of neuroinflammatory pathways .

Safety and Toxicity

While the biological activity is promising, safety profiles must be established through rigorous toxicity studies. Current data on the safety of this compound is limited, emphasizing the need for further research.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Protein-Ligand InteractionModulates interactions affecting signaling pathways
Anticancer PropertiesAffects proliferation and apoptosis in cancer cells
Neuroprotective EffectsModulates neuroinflammation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate, and what reagents are typically employed?

  • Methodology :

  • Route 1 : Reductive amination of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate with benzaldehyde, using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere .
  • Route 2 : Nucleophilic substitution of tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate (CAS 1067230-64-1) with benzylamine, requiring a base like triethylamine in dichloromethane at 0–20°C .
    • Critical Conditions :
  • Temperature control (0–20°C) to minimize side reactions.
  • Use of chiral starting materials to preserve stereochemistry .

Q. How is the stereochemical configuration of the compound validated, and what analytical techniques are preferred?

  • Techniques :

  • Chiral HPLC : Baseline separation using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
  • X-ray Crystallography : Definitive confirmation of the (3S) configuration, as demonstrated for structurally similar compounds (e.g., CAS 252574-03-1) .
  • NMR with Chiral Shift Reagents : Europium-based reagents to distinguish enantiomers .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, particularly when scaling reactions?

  • Strategies :

  • Catalytic Asymmetric Synthesis : Use of chiral catalysts like (R)-BINAP with palladium for Suzuki couplings in related pyrrolidine derivatives .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .
    • Data Contradictions :
  • reports racemization at >25°C during sulfonylation, while notes stability of the tert-butyl carbamate group under acidic conditions. Optimization requires balancing temperature and reagent selection .

Q. What are the challenges in selectively removing the tert-butyl carbamate (Boc) group without cleaving the benzylamine moiety?

  • Methodology :

  • Acidic Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (2–4 h, 0°C to RT) removes Boc but may protonate the benzylamine. Neutralization with aqueous NaHCO3 is critical .
  • Alternative Protecting Groups : Use of acid-labile groups (e.g., Fmoc) for benzylamine if Boc removal is problematic .

Q. How do solvent polarity and temperature affect reaction kinetics in functionalizing the pyrrolidine ring?

  • Experimental Design :

  • Solvent Screening : Compare reaction rates in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. Polar solvents accelerate nucleophilic substitutions but may reduce enantioselectivity .
  • Temperature Gradients : Lower temperatures (e.g., –20°C) improve stereochemical outcomes in alkylation steps, as shown in for bromomethyl derivatives .

Key Considerations

  • Contradictions in Evidence : emphasizes racemization risks at elevated temperatures, while highlights the stability of Boc-protected intermediates. Researchers must validate conditions for each synthetic step.
  • Advanced Applications : The compound’s pyrrolidine core is a scaffold for kinase inhibitors (e.g., JAK2/3), requiring precise functionalization at the 3-position .

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